酸性フクシンカルシウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

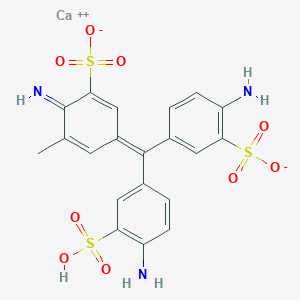

Acid Fuchsin calcium salt is a useful research compound. Its molecular formula is C20H17CaN3O9S3 and its molecular weight is 579.64. The purity is usually 95%.

BenchChem offers high-quality Acid Fuchsin calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Fuchsin calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物染色

酸性フクシンは、さまざまな調製物における生物学的染色剤として使用されます。 これは、マッソン多色変異体、ヴァン・ギーソン、およびマロリーの結合組織染色剤の成分です {svg_1}。 これらの染色は、組織学的組織切片におけるコラーゲンと筋肉繊維を区別するために使用されます {svg_2}.

潜在指紋の蛍光染色

酸性フクシンは、潜在指紋の蛍光染色に使用できます {svg_3}。 この用途は、指紋の独特のパターンに基づいて個人の特定に役立つ可能性があるため、特に法科学で役立ちます {svg_4}.

植物内での水の流れの追跡

酸性フクシンのもう1つの興味深い用途は、植物内での水の流れの追跡です {svg_5}。 染料を水供給に加えることで、研究者は水が植物の維管束系をどのように移動するかを観察できます {svg_6}.

酵母の寒天培地

酸性フクシンは、酵母の寒天培地に添加できます {svg_7}。 染料は、異なる種類の酵母を区別するのに役立ち、研究者がその成長と行動を研究しやすくなります {svg_8}.

ピアーネゼの組織病理学的多色

酸性フクシンは、ピアーネゼの組織病理学的多色に使用されます {svg_9}。 この染色技術は、細胞と組織のさまざまな成分を可視化するために使用され、さまざまな病気の診断に役立ちます {svg_10}.

6. 血液塗抹標本のためのエルリッヒ・ビオンディ三酸法 血液学の分野では、酸性フクシンは血液塗抹標本のためのエルリッヒ・ビオンディ三酸法に使用されます {svg_11}。 この染色方法は、血液細胞の同定と区別を助けます {svg_12}.

ミトコンドリアのためのアルトマン染色

酸性フクシンは、ミトコンドリアのためのアルトマン染色にも使用されます {svg_13}。 この染色技術は、細胞内のミトコンドリアを可視化するために使用され、細胞の代謝とエネルギー生成に関連する研究にとって不可欠です {svg_14}.

8. 水中の染料汚染物質の吸着 最近の研究では、酸性フクシンは水中の染料汚染物質の吸着に使用できることが示されています {svg_15}。 この研究では、魚の鱗から調製されたヒドロキシアパタイトを用いた酸性フクシンの高い吸着性能が実証されました {svg_16}。 この用途は、水から汚染物質を除去するための効果的な方法の必要性が高まっている環境科学の分野で特に関連しています {svg_17}.

作用機序

Acid Fuchsin Calcium Salt, also known as C20H17N3O9S3.Ca, is a sulfonated triaminotriphenylmethane . It is commonly used as a biological stain in various histopathological procedures . This article aims to provide a comprehensive overview of the mechanism of action of Acid Fuchsin Calcium Salt.

Target of Action

The primary targets of Acid Fuchsin Calcium Salt are biological tissues, specifically muscle and collagen tissues . It is used to stain these tissues in various histopathological procedures .

Mode of Action

Acid Fuchsin Calcium Salt interacts with its targets by binding to the tissues and imparting a color change. This staining process allows for the visualization of the tissues under a microscope . The staining time is optimized to ensure adequate staining of muscle and collagen tissues .

Biochemical Pathways

It is known that the staining process involves the interaction of the dye with the tissue proteins, resulting in a color change that can be visualized under a microscope .

Result of Action

The primary result of the action of Acid Fuchsin Calcium Salt is the staining of muscle and collagen tissues, which allows for their visualization under a microscope . This can aid in the diagnosis and study of various medical and biological conditions.

Action Environment

The action of Acid Fuchsin Calcium Salt can be influenced by various environmental factors. For example, it is known that the dye changes from red to colorless at pH levels of 12-14 . Therefore, the pH of the environment can significantly impact the efficacy of the staining process.

生化学分析

Biochemical Properties

Acid Fuchsin Calcium Salt plays a significant role in biochemical reactions, particularly as a biological stain. It interacts with various biomolecules, including proteins and enzymes, within cells. The nature of these interactions is largely due to the dye content of Acid Fuchsin Calcium Salt, which is certified to be at least 60% .

Cellular Effects

Acid Fuchsin Calcium Salt has profound effects on various types of cells and cellular processes. It influences cell function by staining specific components of the cell, allowing for better visualization and understanding of cellular structures and processes

生物活性

Acid Fuchsin calcium salt, a derivative of the triphenylmethane dye family, is widely recognized for its applications in histology and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Acid Fuchsin calcium salt is characterized by its chemical formula C20H17CaN3O9S3. It is a sulfonated dye that exhibits a range of biological activities primarily due to its ability to interact with cellular components.

Target Interactions:

- Acid Fuchsin binds to various biomolecules, particularly proteins, through ionic and electrostatic interactions. This binding facilitates the visualization of cellular structures under microscopy .

Biochemical Pathways:

- The dye's action can reveal alterations in cellular processes, allowing researchers to study changes in morphology and function. It does not significantly affect metabolic pathways or enzyme activity but serves as a potent staining agent.

Environmental Influence:

- The effectiveness of Acid Fuchsin can be influenced by environmental factors such as pH. For example, at pH levels between 12 and 14, the compound transitions from red to colorless, indicating its sensitivity to environmental conditions.

Biological Applications

Acid Fuchsin calcium salt is utilized in various biological applications:

- Histological Staining: It is commonly used in staining procedures such as Van Gieson and Mallory’s connective tissue stains, which help differentiate between various tissue types .

- Amyloid Formation Inhibition: Research indicates that Acid Fuchsin effectively inhibits amyloid formation by Islet Amyloid Polypeptide (IAPP) at substoichiometric ratios. In vitro studies demonstrated that it protects insulinoma cells from IAPP-induced toxicity .

Case Studies

Study on Amyloid Inhibition:

In a study involving rat INS-1 beta cells, Acid Fuchsin was shown to significantly reduce cell death caused by IAPP toxicity. When administered at a 1:1 molar ratio with IAPP, cell viability was preserved at 90%, compared to only 10% viability in IAPP-only treated cells . This suggests potential therapeutic applications for Acid Fuchsin in managing amyloid-related diseases.

Data Table: Comparison of Biological Activity

| Property | Acid Fuchsin Calcium Salt | Other Dyes (e.g., Basic Fuchsin) |

|---|---|---|

| Chemical Structure | Triphenylmethane derivative | Triphenylmethane derivative |

| Primary Use | Histological staining | Histological staining |

| Amyloid Inhibition | Yes | Not established |

| Cell Viability Protection | Significant | Limited |

| pH Sensitivity | Yes (color change) | Varies |

特性

IUPAC Name |

calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。